2-Methyl-2-(2-methylpropyl)pyrrolidine is a chemical compound with the molecular formula and a molecular weight of approximately 141.26 g/mol. It is categorized under the pyrrolidine class of compounds, which are five-membered cyclic amines. Pyrrolidines are notable for their presence in various natural products and pharmaceuticals, making them valuable in medicinal chemistry and organic synthesis. The compound's unique structure, characterized by branched alkyl substituents, contributes to its potential applications in research and industry .
The synthesis of 2-methyl-2-(2-methylpropyl)pyrrolidine can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One common approach is the hydrogenation of specific alkenes or imines derived from pyrrolidine precursors. For instance, starting materials such as 2-methyl-1-pentene can undergo cyclization to form the desired pyrrolidine structure .
The synthesis may involve the use of catalysts such as palladium on carbon to facilitate hydrogenation reactions. Additionally, the reaction conditions—such as temperature, pressure, and solvent—play critical roles in optimizing yield and selectivity. Continuous flow methods have also been explored to streamline production processes, allowing for better control over reaction parameters .
The molecular structure of 2-methyl-2-(2-methylpropyl)pyrrolidine features a pyrrolidine ring with two methyl groups attached at the second carbon atom and a branched alkyl chain (isobutyl group) also attached at the same carbon. This configuration can be represented using various structural notations:
InChI=1S/C9H19N/c1-8(2)7-9(3)5-4-6-10-9/h8,10H,4-7H2,1-3H3
CC(C)CC1(CCCN1)C
.The compound has a boiling point around 160 °C and a density that varies depending on purity and formulation. Its chemical properties make it a versatile intermediate for various synthetic applications.
2-Methyl-2-(2-methylpropyl)pyrrolidine can participate in several chemical reactions typical for amines and cyclic compounds. These include:
The reactivity of this compound is influenced by steric factors due to its branched structure, which can affect reaction rates and mechanisms compared to less hindered amines .
The mechanism of action for 2-methyl-2-(2-methylpropyl)pyrrolidine primarily revolves around its role as a nucleophile in organic reactions. When reacting with electrophiles, the nitrogen atom donates its lone pair of electrons, leading to the formation of new covalent bonds. This process is vital in synthesizing more complex molecules in pharmaceutical chemistry.
The compound exhibits standard properties associated with amines, including basicity and nucleophilicity. Its solubility in organic solvents makes it suitable for various applications in synthetic chemistry .
2-Methyl-2-(2-methylpropyl)pyrrolidine is primarily used in scientific research as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its structural features make it a candidate for developing novel drugs or biologically active molecules. Additionally, it may find applications in material science or as a reagent in organic synthesis due to its unique reactivity profile .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2